Tert-butyl 3-amino-3-pyridin-4-ylbutanoate
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Overview
Description
“Tert-butyl 3-amino-3-pyridin-4-ylbutanoate” is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.315. The tert-butyl group in the compound is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the use of tert-butanol or tert-butylamine as starting materials . For instance, tert-butyl alcohol can be derived commercially from isobutane as a co-product of propylene oxide production . Similarly, tert-butylamine can be produced commercially by direct amination of isobutene using zeolite catalysts .Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-amino-3-pyridin-4-ylbutanoate” consists of a tert-butyl group, an amino group, a pyridin-4-yl group, and a butanoate group. The tert-butyl group is a branched alkyl group with a central carbon atom connected to three methyl groups .Chemical Reactions Analysis
Tert-butyl compounds, including “Tert-butyl 3-amino-3-pyridin-4-ylbutanoate”, can undergo a variety of chemical reactions. For instance, the pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . Additionally, the tert-butyl group can undergo reactions such as the Ritter reaction .properties
IUPAC Name |
tert-butyl 3-amino-3-pyridin-4-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)9-13(4,14)10-5-7-15-8-6-10/h5-8H,9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJMDEGQBACFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-pyridin-4-ylbutanoate |
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